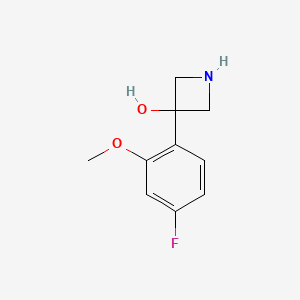

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

3-(4-fluoro-2-methoxyphenyl)azetidin-3-ol |

InChI |

InChI=1S/C10H12FNO2/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |

InChI Key |

DJEBZUGXQLWFDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2(CNC2)O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Azetidine Systems Featuring Fluoro and Methoxyphenyl Substituents

Mechanisms of Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring requires specific synthetic strategies that can overcome the energetic barrier of forming a four-membered ring. Various mechanistic pathways have been developed, including intramolecular cyclizations, cycloadditions, and ring contractions. rsc.orgmagtech.com.cn

The formation of the azetidine ring often involves intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on a γ-carbon. This process is a key step in many syntheses starting from 1,3-amino alcohols or related precursors. organic-chemistry.org Other advanced methods provide alternative mechanistic routes:

Photochemical Cyclization: The Norrish-Yang cyclization is a notable photochemical method for synthesizing azetidinols. beilstein-journals.orgresearchgate.net This reaction proceeds via an intramolecular 1,5-hydrogen abstraction from a γ-carbon by an excited carbonyl group, forming a 1,4-biradical intermediate which subsequently cyclizes to yield the 3-hydroxyazetidine core. beilstein-journals.org

Catalyzed C-H Amination: Transition metal catalysis, particularly with palladium(II), enables the intramolecular amination of γ-C(sp³)–H bonds. rsc.org The mechanism involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to forge the C-N bond and close the azetidine ring. rsc.org

[2+2] Photocycloaddition: The aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between imines and alkenes, offers a direct route to the azetidine skeleton. rsc.orgmagtech.com.cn This reaction can be promoted by visible light using an appropriate photocatalyst to activate the precursors. rsc.org

Radical Cyclization: A copper-catalyzed, photoinduced radical 4-exo-dig cyclization of ynamides has been developed for azetidine synthesis. nih.gov This anti-Baldwin cyclization pathway provides controlled regioselectivity for forming the four-membered ring. nih.gov

Table 1: Overview of Selected Azetidine Ring Formation Mechanisms

| Mechanism Type | Key Intermediate/Step | Precursors | Catalyst/Conditions | Reference(s) |

| Norrish-Yang Cyclization | 1,4-Biradical | α-Amino ketones | UV Light | beilstein-journals.orgresearchgate.net |

| C-H Amination | Alkyl–Pd(IV) species | Amines with γ-C-H bond | Pd(II) catalyst, Oxidant | rsc.org |

| Aza Paternò–Büchi | Triplet excited state | Imines, Alkenes | Visible light, Ir(III) photocatalyst | rsc.org |

| Radical 4-exo-dig Cyclization | Vinyl radical | Ynamides | Cu complex, Visible light | nih.gov |

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) presents a significant thermodynamic barrier to their formation. rsc.org However, synthetic strategies can leverage strain in precursor molecules to facilitate ring closure. This "strain-release" approach is evident in methods starting from highly strained systems like 1-azabicyclo[1.1.0]butanes. organic-chemistry.org The cleavage of the central C-N bond in these precursors releases significant strain, driving the formation of the comparatively less strained (though still strained) azetidine ring. organic-chemistry.org

In photochemical methods like the Norrish-Yang cyclization, photon energy is utilized to overcome the energetic barrier required to form the strained ring from a flexible precursor. beilstein-journals.org The formation of the ring is an endergonic process made possible by the input of light energy. beilstein-journals.org Therefore, while ring strain makes the azetidine ring a target for ring-opening, the management and manipulation of strain are crucial elements in its synthesis.

Azetidine Ring-Opening Reactions

The relief of ring strain is a primary driving force for the reactivity of azetidines, making them susceptible to ring-opening reactions under various conditions. rsc.orgnih.gov These reactions can be promoted by acids or initiated by nucleophiles, often proceeding with high levels of regio- and stereoselectivity.

In the presence of Brønsted or Lewis acids, the nitrogen atom of the azetidine ring is protonated or coordinated, respectively. This conversion of the nitrogen into a better leaving group significantly activates the ring toward nucleophilic attack. nih.govalmerja.com The mechanism is analogous to the acid-catalyzed ring-opening of epoxides. almerja.com The attack of a nucleophile on one of the ring carbons (C2 or C4) leads to the cleavage of a C-N bond, relieving the ring strain. rsc.org Studies have described acid-mediated intramolecular ring-opening, where a pendant nucleophilic group within the same molecule attacks the activated azetidine ring. nih.gov Lewis acids can also promote ring-opening by aromatic nucleophiles through a Friedel-Crafts-type mechanism. rsc.org

For nucleophilic ring-opening to occur without acid promotion, the nitrogen atom must first be quaternized to form an azetidinium ion. This transformation makes the nitrogen a positively charged, excellent leaving group, rendering the ring carbons highly electrophilic and susceptible to S_N2-type attack. nih.govorganic-chemistry.orgresearchgate.net These reactions are often highly regioselective and stereoselective. nih.govresearchgate.net

The regioselectivity of the nucleophilic attack is governed by steric and electronic factors of the substituents on the azetidine ring. organic-chemistry.org

Attack at C4: For azetidinium ions that are unsubstituted at the C4 position, nucleophiles preferentially attack this sterically less hindered carbon. organic-chemistry.org

Attack at C2: Conversely, if a substituent (e.g., a methyl group) is present at C4, the nucleophilic attack is directed toward the C2 position. organic-chemistry.org

The nature of the nucleophile and the specific substitution pattern on the ring are critical in determining the outcome. organic-chemistry.org A variety of nucleophiles, including halides, azides, amines, and alkoxides, have been successfully employed in these ring-opening reactions. organic-chemistry.orgresearchgate.net Density Functional Theory (DFT) calculations have been used to understand and predict the regioselectivity observed in these reactions, confirming the influence of substituent patterns. organic-chemistry.orgresearchgate.net

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| C4-Substituent | C2-Substituent | Site of Nucleophilic Attack | Rationale | Reference(s) |

| None | Various | C4 | Steric accessibility | organic-chemistry.org |

| Methyl | Various | C2 | Steric hindrance at C4 | organic-chemistry.org |

Electronic and Steric Effects of the 4-Fluoro-2-methoxyphenyl Group on Azetidine Reactivity

Electronic Effects: The substituent's influence on the electron density of the azetidine ring is a composite of the inductive and resonance effects of both the fluoro and methoxy (B1213986) groups.

Fluorine (at C4 of phenyl ring): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also has a moderate electron-donating resonance effect (+R) due to its lone pairs. For halogens, the inductive effect typically dominates, making the phenyl ring slightly electron-poor compared to benzene.

Methoxy (at C2 of phenyl ring): The methoxy group is strongly electron-donating through resonance (+R) and moderately electron-withdrawing through induction (-I). The resonance effect is dominant, making the phenyl ring electron-rich, particularly at the ortho and para positions.

Steric Effects: The methoxy group is located at the ortho position (C2) of the phenyl ring. This placement creates significant steric hindrance around the C3 position of the azetidine ring. This steric bulk can influence the approach of reagents and catalysts, potentially directing reactions to the less hindered faces of the azetidine ring or affecting the rate of reactions involving the nearby nitrogen atom or hydroxyl group. For instance, in ring-opening reactions, this steric hindrance could influence the trajectory of an incoming nucleophile if the reaction proceeds through a mechanism sensitive to steric crowding around the substitution site.

Influence of Fluorine on Reactivity and Selectivity

The fluorine atom at the para-position of the phenyl ring significantly influences the reactivity of the azetidine system, primarily through its strong electron-withdrawing inductive effect. This effect can modulate the reactivity at both the azetidine ring and the aromatic ring.

Fluorine's high electronegativity can impact the stability of intermediates formed during reactions. For instance, in reactions proceeding through a carbocationic intermediate at the benzylic position (C3 of the azetidine ring), the electron-withdrawing nature of fluorine can be destabilizing. This is a critical consideration in potential SN1-type reactions involving the hydroxyl group. Conversely, this inductive effect can enhance the acidity of protons on the aromatic ring, potentially influencing ortho-lithiation reactions if the directing group effects were to be overcome.

Studies on related strained heterocycles, such as aziridines, have shown that fluorine substitution can profoundly enhance the rate of nucleophilic substitution reactions. nih.govresearchgate.net This is attributed to factors like the stabilization of the leaving group and the relative electrostatic energies of the heterocycle in the transition state. While azetidines are less strained than aziridines, similar principles can be expected to apply, suggesting that the fluorine substituent may activate the azetidine ring towards certain nucleophilic attacks. nih.govresearchgate.net

The regioselectivity of reactions can also be controlled by the fluorine substituent. In nucleophilic aromatic substitution reactions, the strong electron-withdrawing character of fluorine can activate the aromatic ring, although such reactions typically require harsh conditions or additional activating groups.

Modulatory Role of the Methoxy Group on Aromatic Reactivity

The methoxy group at the ortho-position of the phenyl ring plays a significant modulatory role in the reactivity of the aromatic system, primarily through its electron-donating resonance effect and its steric bulk.

The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring via resonance. This effect increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. The presence of the methoxy group would therefore direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5 of the phenyl ring).

Furthermore, the methoxy group can act as a coordinating group in directed ortho-metalation (DoM) reactions. The lone pairs on the oxygen atom can chelate to a metal, such as lithium in organolithium reagents, directing deprotonation to the adjacent ortho position (position 3 of the phenyl ring). This provides a powerful tool for the regioselective functionalization of the aromatic ring.

Intramolecular Rearrangement Pathways Involving Azetidinol (B8437883) Moieties

The 3-azetidinol moiety is known to undergo intramolecular rearrangements, leading to the formation of different heterocyclic systems. One notable transformation is the acid-mediated rearrangement of 3-hydroxyazetidines into highly substituted 2-oxazolines. nih.gov This reaction proceeds via a Ritter-type initiated cascade. nih.gov

In this proposed pathway for 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol, protonation of the hydroxyl group would lead to the formation of a good leaving group (water) and subsequent generation of a stabilized tertiary carbocation at the C3 position of the azetidine ring. The stability of this carbocation is enhanced by the adjacent phenyl ring. The nitrogen atom of the azetidine ring can then act as an intramolecular nucleophile, attacking the carbocation in a ring-opening process to form a larger ring intermediate. This intermediate can then undergo further rearrangement and cyclization to yield the thermodynamically more stable 2-oxazoline ring system.

Another potential intramolecular pathway involves the ring-opening of the azetidine. Acid-mediated intramolecular ring-opening decomposition has been observed in N-substituted azetidines, where a pendant nucleophilic group attacks the azetidine ring. nih.gov In the case of this compound, while there isn't a pendant nucleophile on the nitrogen, the possibility of rearrangement followed by nucleophilic attack from another part of the molecule or a solvent molecule exists, especially under acidic conditions that promote the formation of an azetidinium ion.

The reactivity of the 3-hydroxyazetidine functionality is also highlighted by its use as a precursor for other 3-substituted azetidines. For instance, 3-aryl-3-azetidinols can be converted to 3-aryl-3-sulfanyl azetidines via an iron-catalyzed reaction that proceeds through an azetidine carbocation. nih.gov Similarly, Friedel-Crafts arylation conditions can be used to synthesize 3,3-diarylazetidines from N-Boc-3-aryl-azetidinols, further demonstrating the propensity of the 3-position to undergo substitution reactions involving a carbocationic intermediate. consensus.app

The specific rearrangement pathways and their outcomes for this compound will be influenced by the reaction conditions (e.g., acid catalysis, temperature) and the electronic nature of the substituted phenyl ring.

Derivatization and Functionalization Strategies of 3 4 Fluoro 2 Methoxyphenyl Azetidin 3 Ol

Chemical Transformations at the Azetidin-3-ol Hydroxyl Group

The tertiary hydroxyl group at the C3 position of the azetidine (B1206935) ring is a key site for introducing structural diversity. Its reactivity allows for transformations into ethers and esters, or its oxidation to a ketone. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile.

The conversion of the C3-hydroxyl group into an ether or ester is a common strategy to mask the polar hydroxyl group and introduce a variety of substituents.

Etherification is typically achieved via Williamson ether synthesis, which involves the deprotonation of the alcohol followed by nucleophilic substitution with an alkyl halide. For a sterically hindered tertiary alcohol like 3-(4-fluoro-2-methoxyphenyl)azetidin-3-ol, strong bases are generally required. A common procedure involves treating the N-protected azetidinol (B8437883) with a base such as potassium tert-butoxide or sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the desired alkylating agent (e.g., a benzyl (B1604629) bromide or alkyl iodide). scintica.com

Esterification can be accomplished through several methods. Standard acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is a straightforward approach. Alternatively, the Mitsunobu reaction offers a mild and efficient method for esterification with inversion of configuration, although this is not relevant for an achiral tertiary alcohol. wikipedia.org This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. organic-chemistry.orgchemeurope.com The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the carboxylate nucleophile. wikipedia.org

| Reaction | Reagents & Conditions | Nucleophile/Electrophile | Product Type |

| Etherification | 1. Base (NaH or KOt-Bu) in THF, rt2. Alkyl Halide (R-X) | R-X (e.g., Benzyl bromide) | Ether (C-O-R) |

| Esterification | Acyl Chloride (RCOCl), Pyridine, CH₂Cl₂ | RCOCl | Ester (C-O-C(=O)R) |

| Mitsunobu Esterification | PPh₃, DEAD or DIAD, Carboxylic Acid (RCOOH), THF, 0 °C to rt | RCOOH | Ester (C-O-C(=O)R) |

Oxidation of the C3-hydroxyl group provides the corresponding azetidin-3-one, a valuable intermediate for further functionalization, such as the introduction of substituents at the C3 position via nucleophilic addition or enolate chemistry. Due to the potential sensitivity of the azetidine ring, mild oxidation conditions are preferred.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgorganic-chemistry.org The reaction is known for its high tolerance of various functional groups and its mild conditions, which prevent over-oxidation. byjus.com The primary byproducts are volatile and easily removed, although the generation of foul-smelling dimethyl sulfide (B99878) is a notable drawback. wikipedia.org

Another powerful and mild method is the Dess-Martin periodinane (DMP) oxidation . This reaction uses a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent such as dichloromethane (B109758) (DCM) at room temperature. wikipedia.orgorganic-chemistry.org DMP oxidation is highly selective for alcohols, proceeds under neutral pH, and offers a simple workup, making it an excellent alternative to chromium-based or Swern-type oxidations. wikipedia.orgcommonorganicchemistry.com

| Oxidation Method | Reagents & Conditions | Key Features |

| Swern Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C2. Substrate3. Et₃N | Mild; tolerates sensitive functional groups; requires cryogenic temperatures; produces malodorous byproduct. wikipedia.orgalfa-chemistry.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂, rt | Very mild; neutral pH; room temperature; high chemoselectivity; simplified workup. wikipedia.orgcommonorganicchemistry.com |

Functionalization of the Azetidine Nitrogen Atom

N-Alkylation can be readily achieved by reacting the azetidine with an alkyl halide in the presence of a suitable base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). Another powerful method is reductive amination, where the azetidine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing more complex alkyl groups.

N-Arylation is most effectively performed using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This reaction allows for the formation of a C(sp²)-N bond by coupling the azetidine nitrogen with an aryl halide or triflate. acsgcipr.org The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, X-Phos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu). beilstein-journals.orgorganic-chemistry.org The choice of ligand and reaction conditions is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.

In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal.

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl). chemicalbook.com The Boc group is typically introduced by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine. google.comwordpress.com

The carboxybenzyl (Cbz or Z) group is another widely used protecting group. It is stable to acidic and mild basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), making it orthogonal to the acid-labile Boc group. morressier.com The Cbz group is installed using benzyl chloroformate (CbzCl) under basic conditions. In some synthetic contexts, the choice of protecting group can influence the reactivity of other parts of the molecule; for instance, N-Cbz protected azetidinols have been shown to be more reactive in certain Lewis acid-catalyzed reactions compared to their N-Boc counterparts. morressier.com

| Protecting Group | Protection Reagents | Deprotection Conditions | Key Features |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N) | Acidic conditions (e.g., TFA, HCl in dioxane) | Stable to bases, nucleophiles, and hydrogenolysis. |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (CbzCl), Base (e.g., Na₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and mild basic conditions; orthogonal to Boc. |

Regioselective Functionalization of the Azetidine Ring System

While transformations at the hydroxyl and nitrogen positions are most common, functionalization of the appended aromatic ring offers another avenue for derivatization. The substitution pattern on the phenyl ring of this compound lends itself to Directed ortho-Metalation (DoM) . wikipedia.org This strategy allows for the regioselective introduction of electrophiles at positions ortho to a directing metalation group (DMG). baranlab.orgorganic-chemistry.org

In this specific molecule, both the methoxy (B1213986) group and the N-protected azetidine ring can act as DMGs, directing deprotonation by a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) to an adjacent position. wikipedia.org The relative directing power of these groups determines the site of lithiation. The methoxy group is a powerful DMG, strongly directing lithiation to the C3 position of the phenyl ring. The fluorine atom at C4 also promotes acidity at the adjacent C5 position. However, the directing strength generally follows the order: -OMe > -NR₂ > -F. Therefore, in an N-protected derivative, metalation is expected to occur predominantly at the C3 position, ortho to the potent methoxy director. The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles (e.g., I₂, CO₂, aldehydes, alkyl halides) to install new functional groups with high regioselectivity.

Modifications of the 4-Fluoro-2-methoxyphenyl Moiety

The aromatic ring of the compound provides a second major platform for structural modification. The existing substituents—a fluorine atom and a methoxy group—govern the reactivity and regioselectivity of further transformations.

The electron-rich nature of the 4-fluoro-2-methoxyphenyl ring, due to the activating methoxy group, makes it amenable to electrophilic aromatic substitution (EAS). The methoxy group is a strong ortho-, para- director, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.com Since the para position is occupied by fluorine, substitution is expected to occur primarily at the positions ortho to the methoxy group (C1 and C3 of the phenyl ring).

Conversely, the fluorine atom can potentially be displaced via a nucleophilic aromatic substitution (SNAr) reaction. SNAr reactions are facilitated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). vapourtec.comnih.gov While the methoxy group is electron-donating, making SNAr more difficult, the reaction can sometimes be achieved with very strong nucleophiles or under harsh conditions. For example, studies on di- and tri-fluorinated benzaldehydes have shown that fluorine can be displaced by a methoxy group under basic conditions. acgpubs.org

Table 3: Potential Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Position of Substitution | Potential Product Feature |

| Nitration (EAS) | HNO₃, H₂SO₄ | C3 or C5 (ortho to methoxy) | Introduction of a nitro group (-NO₂) |

| Bromination (EAS) | Br₂, FeBr₃ | C3 or C5 (ortho to methoxy) | Introduction of a bromine atom (-Br) |

| Friedel-Crafts Acylation (EAS) | RCOCl, AlCl₃ | C3 or C5 (ortho to methoxy) | Introduction of an acyl group (-COR) |

| Nucleophilic Substitution (SNAr) | NaOCH₃, heat | C4 (displacement of -F) | Replacement of fluorine with a methoxy group |

Palladium-catalyzed cross-coupling offers a versatile method for modifying the aromatic ring. While direct C-F bond activation for cross-coupling is known, it often requires specialized catalysts and harsh conditions. mdpi.commdpi.com A more common and practical approach involves transforming the ring into a more reactive substrate for cross-coupling.

This can be achieved by first introducing a halogen, such as bromine or iodine, onto the ring via electrophilic aromatic substitution (as described in 4.4.1). This newly installed halide can then readily participate in a wide range of standard palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

For example, bromination of the phenyl ring would yield a bromo-substituted derivative. This intermediate could then be coupled with a boronic acid (Suzuki reaction) to form a new C-C bond, creating a biaryl structure. youtube.com

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System Example |

| Suzuki Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amine) | Pd₂(dba)₃, BINAP, NaOt-Bu |

| Hiyama Coupling | Organosilane | C-C (Aryl-Aryl/Alkenyl) | Pd(OAc)₂, TBAF |

These palladium-catalyzed methods provide a robust and highly adaptable toolkit for elaborating the structure of the 4-fluoro-2-methoxyphenyl moiety, enabling the synthesis of a vast array of complex derivatives.

Advanced Characterization and Spectroscopic Analysis of Azetidine Systems with Fluoro and Methoxyphenyl Substituents

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, provide a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons, the aromatic protons, the methoxy (B1213986) group, and the hydroxyl proton. The azetidine protons typically appear as complex multiplets due to geminal and vicinal coupling. The protons at the C2 and C4 positions of the azetidine ring are diastereotopic and would likely appear as two sets of signals. The aromatic region would display a characteristic splitting pattern dictated by the fluorine and methoxy substituents on the phenyl ring. The hydroxyl proton's chemical shift can be variable and its signal may be broad, depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on all unique carbon atoms in the molecule. Key signals would include those for the quaternary carbon C3 of the azetidine ring bearing the hydroxyl and aryl groups, the azetidine C2 and C4 carbons, and the distinct carbons of the substituted phenyl ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Azetidine-H (CH₂) | 3.5 - 4.2 | m | - |

| Methoxy (-OCH₃) | ~3.9 | s | - |

| Hydroxyl (-OH) | Variable (e.g., 2.0 - 5.0) | br s | - |

| Aromatic-H | 6.7 - 7.5 | m | - |

| Amine (-NH) | Variable (e.g., 1.5 - 3.5) | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Azetidine C2/C4 | 45 - 55 |

| Azetidine C3 | 70 - 80 |

| Methoxy (-OCH₃) | ~56 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Other Aromatic C | 100 - 135 |

Mass Spectrometry Techniques (e.g., LC-MS, ESI-MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound (C₁₀H₁₂FNO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula with high accuracy.

Techniques like Electrospray Ionization (ESI) or Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for this polar molecule. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 198.1. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural insights. Predicted fragmentation pathways include:

Loss of water (-18 Da): Dehydration of the tertiary alcohol to form a stable iminium ion.

Alpha-cleavage: Ring-opening of the azetidine core, which is a characteristic fragmentation pattern for cyclic amines.

Cleavage of the C-N bond: Fragmentation of the azetidine ring.

Loss of the methoxy group: Cleavage of the methyl group from the ether.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Ion Formula | Description |

| 198.0925 | [C₁₀H₁₃FNO₂]⁺ | Protonated Molecule [M+H]⁺ |

| 180.0819 | [C₁₀H₁₁FN]⁺ | Loss of H₂O |

| 152.0506 | [C₉H₇FO]⁺ | Cleavage and rearrangement of the azetidine ring |

| 139.0452 | [C₇H₆FO]⁺ | Fragmentation of the phenyl moiety |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. globaljournals.org Although this compound is achiral, crystallographic analysis would precisely determine the conformation of the azetidine ring and the relative orientation of the substituted phenyl group.

The azetidine ring is known to be puckered, not planar, and X-ray analysis would quantify this puckering angle. It would also reveal detailed information about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and amine groups, which dictates the crystal packing. While no specific crystal structure for this exact molecule is publicly available, analysis of similar 3-aryl-azetidin-3-ol structures would provide analogous data on bond distances and angles.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Key expected vibrational frequencies include a broad absorption band for the O-H stretching of the tertiary alcohol, typically in the range of 3200-3600 cm⁻¹. The N-H stretching of the secondary amine in the azetidine ring would appear in a similar region, around 3300-3500 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. The C-O stretching vibrations for the alcohol and the aryl ether would be found in the fingerprint region, between 1050 and 1250 cm⁻¹. A strong band corresponding to the C-F stretch is also expected around 1200-1250 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Alcohol/Amine | O-H / N-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3010 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Aromatic C=C | C=C stretch | 1500 - 1600 |

| Aryl Ether | C-O stretch | 1230 - 1270 (asymmetric) |

| Alcohol | C-O stretch | 1050 - 1150 |

| Fluoroaromatic | C-F stretch | 1200 - 1250 |

Computational and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various properties.

These calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a crucial parameter for predicting chemical reactivity and stability. The MEP map can identify electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, theoretical calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to aid in spectral assignment. researchgate.net

Molecular Dynamics (MD) simulations can provide a detailed understanding of the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms and molecules, MD can explore the accessible conformational space, including the puckering dynamics of the azetidine ring and the rotation around the single bond connecting the aryl group to the ring. These simulations are valuable for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. researchgate.net

Strain Energy Analysis of the Azetidine Ring System

The azetidine ring, the core four-membered heterocyclic scaffold of this compound, is characterized by a significant degree of ring strain. This inherent strain is a dominant factor in the chemical behavior and reactivity of azetidine-containing molecules. researchgate.netrsc.org The total strain energy of an unsubstituted azetidine ring is estimated to be approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This high value is a consequence of bond angle deviation from the ideal tetrahedral angle of 109.5°, as well as torsional strain from eclipsing interactions of the ring substituents.

The substantial strain energy of the azetidine ring is comparable to that of other highly strained cyclic systems, such as cyclopropane (B1198618) (27.6 kcal/mol), aziridine (B145994) (26.7 kcal/mol), and cyclobutane (B1203170) (26.4 kcal/mol). researchgate.net This stored potential energy makes the azetidine ring susceptible to ring-opening reactions, a characteristic that is often exploited in synthetic chemistry to generate more complex acyclic structures. rsc.orgrsc.orgresearchwithrutgers.com While the presence of substituents, such as the 4-fluoro-2-methoxyphenyl and hydroxyl groups in this compound, will modulate the precise strain energy of the molecule, the foundational high-strain nature of the azetidine core remains a key determinant of its chemical properties.

The stability of the azetidine ring, despite its high strain, is noteworthy, particularly when compared to the more reactive three-membered aziridine ring. rsc.orgresearchwithrutgers.com This balance of strain-driven reactivity and relative stability allows for the isolation and manipulation of azetidine-containing compounds under a range of conditions. rsc.org However, this inherent strain can also contribute to chemical instability and unique decomposition pathways that are not as prevalent in larger, less-strained heterocyclic systems. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are a primary tool for quantifying the ring strain in substituted azetidines, as experimental determination can be challenging. researchgate.net These theoretical calculations help in understanding how different substitution patterns on the azetidine ring influence its geometry and, consequently, its stability and reactivity. For instance, the nature of the substituent on the nitrogen atom has been shown to be critical; an N-carboxybenzyl (Cbz) group, for example, can enhance the reactivity of 3-aryl-3-azetidinols in certain catalytic reactions. morressier.comnih.gov

To provide a comparative context for the strain inherent in the azetidine ring of this compound, the following table summarizes the approximate ring strain energies of several common small-ring carbocycles and heterocycles.

| Ring System | Number of Atoms in Ring | Approximate Ring Strain Energy (kcal/mol) |

| Aziridine | 3 | 26.7 |

| Cyclopropane | 3 | 27.6 |

| Azetidine | 4 | 25.2 |

| Cyclobutane | 4 | 26.4 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine (B6355638) | 6 | 0 |

Applications of 3 4 Fluoro 2 Methoxyphenyl Azetidin 3 Ol As a Chemical Building Block and Scaffold

Utilization in Diversity-Oriented Synthesis (DOS) and Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for populating libraries with structurally diverse and complex small molecules for high-throughput screening. nih.govcam.ac.uk The goal of DOS is to efficiently synthesize a wide range of molecular scaffolds to explore biology without a preconceived target. cam.ac.ukcam.ac.uk The rigid, three-dimensional azetidine (B1206935) core of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol serves as an excellent starting point for DOS.

The tertiary alcohol and the secondary amine of the azetidine ring provide two orthogonal points for diversification. This allows for the divergent synthesis of large compound libraries from a common intermediate. nih.gov For instance, the hydroxyl group can be displaced or derivatized, while the nitrogen atom can be functionalized with a wide array of substituents. This dual functionality enables the generation of libraries with significant skeletal and substituent diversity. nih.govmorressier.com

Table 1: Key Features of this compound for DOS

| Feature | Description | Implication for Diversity |

|---|---|---|

| Rigid Azetidine Core | A strained, 4-membered nitrogen heterocycle. | Provides a defined three-dimensional starting point for synthesis, leading to molecules with distinct spatial arrangements. enamine.net |

| Orthogonal Functional Handles | Possesses a secondary amine (N-H) and a tertiary alcohol (C-OH). | Allows for selective and independent chemical modifications at two different sites, enabling divergent synthesis pathways. nih.govmorressier.com |

| Reactive Tertiary Alcohol | The hydroxyl group at the C3 position can be activated to form a carbocation intermediate. | Facilitates the introduction of a wide variety of nucleophiles at the 3-position, creating 3,3-disubstituted azetidines. morressier.comnih.gov |

| Substituted Aryl Group | The 4-fluoro and 2-methoxy groups on the phenyl ring. | Modulates the electronic properties and steric hindrance of the molecule, influencing reaction outcomes and the biological activity of the final compounds. |

Role as a Precursor for Novel Bicyclic, Spirocyclic, and Fused Heterocyclic Systems

The compact and functionalized nature of this compound makes it an ideal precursor for the synthesis of more complex, multi-cyclic systems. These intricate architectures are of great interest in drug discovery as they can mimic natural products and occupy unique regions of chemical space. nih.govnih.gov

Bicyclic and Fused Systems: The azetidine ring can be used as a foundation to build fused heterocyclic systems. Intramolecular cyclization reactions, where a substituent introduced at the nitrogen or the aryl ring reacts with the hydroxyl group or another part of the azetidine, can lead to the formation of novel bicyclic structures. nih.gov For example, functionalizing the nitrogen and then inducing a ring-closing reaction is a common strategy to create fused azetidine derivatives. nih.gov

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are particularly valuable scaffolds in medicinal chemistry due to their inherent three-dimensionality. nih.govmdpi.com The C3 carbon of this compound is a quaternary center, making it a natural spiro-center. By designing reactions that form a new ring involving this C3 position, a variety of spirocyclic azetidines can be synthesized. nih.govmdpi.com For example, the hydroxyl group could be converted into a leaving group, followed by an intramolecular nucleophilic attack from a side chain attached to the nitrogen, to form a spirocyclic system.

The synthesis of such complex systems from this azetidine building block allows for the creation of novel molecular frameworks that are otherwise difficult to access. nih.govbeilstein-journals.org

Incorporation into Advanced Chemical Intermediates for Complex Molecule Synthesis

Beyond its direct use in generating compound libraries, this compound can be incorporated as a key structural motif into more advanced chemical intermediates. These intermediates are then used in the later stages of a multi-step synthesis of a complex target molecule. researchgate.net

The azetidine ring can serve as a bioisostere for other chemical groups, offering a way to fine-tune the physicochemical properties of a lead compound, such as its solubility, metabolic stability, and cell permeability. The presence of the fluorine atom on the phenyl ring is a well-established strategy to block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate.

In complex molecule synthesis, this building block can be introduced to provide a rigid linker or to orient other functional groups in a specific spatial arrangement. The defined geometry of the azetidine ring can be crucial for achieving high binding affinity to a biological target. enamine.net The synthesis of complex molecules often relies on the availability of such specialized building blocks that can be readily incorporated into a synthetic route.

Development of Rigidified Scaffolds for Exploring Chemical Space

The exploration of new chemical space is a key objective in modern drug discovery. nih.gov "Escaping flatland"—moving away from planar, aromatic structures towards more three-dimensional molecules—is a widely adopted strategy to improve the properties of drug candidates. mdpi.com The azetidine ring is an excellent example of a small, rigid scaffold that introduces three-dimensionality. enamine.net

The conformational rigidity of the azetidine ring in this compound reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity. enamine.net The substituents on this rigid scaffold are held in well-defined positions, allowing for a more precise probing of the binding pocket of a target.

The 4-fluoro-2-methoxyphenyl group provides specific interactions (e.g., hydrogen bonding, dipole interactions) and steric bulk that can be optimized for a particular target. By using this building block, chemists can systematically explore the chemical space around a core scaffold, leading to the identification of novel and potent bioactive molecules. The fluorinated azetidine motif has been explored for its potential in creating new peptide building blocks and iminosugars with interesting biological activities. researchgate.net

Table 2: Comparison of Scaffolds in Chemical Space Exploration

| Scaffold Type | Key Characteristics | Advantages in Drug Discovery | Example Application |

|---|---|---|---|

| Planar Aromatic Rings | Flat, two-dimensional structures. | Well-understood chemistry, often good for pi-stacking interactions. | Many traditional small molecule drugs. |

| Flexible Aliphatic Chains | High conformational flexibility. | Can adapt to various binding pocket shapes. | Linker regions in PROTACs or other complex molecules. |

| Rigid Azetidine Scaffolds | Strained, three-dimensional, conformationally restricted. | Pre-organizes substituents for binding, reduces entropic penalty, improves physicochemical properties. enamine.net | Incorporation into CNS-targeted libraries or as bioisosteres for other functional groups. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.